Arsanylidenearsane
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Overview
Description
Arsanylidenearsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic atoms bonded to carbon atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsanylidenearsane typically involves the reaction of arsenic trichloride with organic ligands under controlled conditions. One common method is the reaction of arsenic trichloride with an alkyl or aryl lithium reagent, followed by the addition of a suitable ligand to form the desired this compound compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production facilities are equipped with advanced safety measures to handle the toxic and reactive nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Arsanylidenearsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The compound can undergo substitution reactions where ligands attached to the arsenic atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce arsine derivatives.
Scientific Research Applications
Arsanylidenearsane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of arsanylidenearsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, it can generate reactive oxygen species that cause oxidative damage to cellular components. The specific pathways involved depend on the particular biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Arsenic Trioxide: A well-known arsenic compound used in medicine and industry.
Arsine: A toxic gas with applications in semiconductor manufacturing.
Arsanilic Acid: An organoarsenic compound used as a feed additive in veterinary medicine.
Uniqueness
Arsanylidenearsane is unique due to its specific molecular structure and reactivity. Unlike simpler arsenic compounds, it offers the potential for selective interactions with biological targets and can be used as a versatile reagent in synthetic chemistry. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
As2H2 |
---|---|
Molecular Weight |
151.859 g/mol |
IUPAC Name |
arsanylidenearsane |
InChI |
InChI=1S/As2H2/c1-2/h1-2H |
InChI Key |
RDUYICIYUADWAP-UHFFFAOYSA-N |
SMILES |
[AsH]=[AsH] |
Canonical SMILES |
[AsH]=[AsH] |
Origin of Product |
United States |
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